molecular formula C16H20BrNO B8276775 6-Bromo-2-(heptyloxy)quinoline

6-Bromo-2-(heptyloxy)quinoline

Cat. No. B8276775
M. Wt: 322.24 g/mol
InChI Key: KTMUZBWHODIFOI-UHFFFAOYSA-N
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Patent
US09181191B2

Procedure details

6-bromo-2-(heptyloxy)quinoline (2.014 g, 6.27 mmol) and Pd2(dba)3 (172 mg, 0.188 mmol, 0.03 eq.) were dissolved in DME (5 mL) and stirred under nitrogen atmosphere for 10 min. 2-di-tert-butylphosphino-2′-methylbiphenyl (117 mg, 0.36 mmol, 0.06 eq.) was added and the mixture was stirred at r.t. for 10 min. Then nitroethane (0.9 mL, 12.54 mmol, 2.0 eq.) and cesium carbonate (2.5 g, 7.5 mmol, 1.2 eq.) were added. The mixture was stirred at 50° C. under nitrogen atmosphere for 15 h. The mixture was extracted with ethyl acetate and the organic layer was purified by silica gel column chromatography using petroleum/ethyl acetate (5/1) as eluent to give product as a slight red oil (1.5 g, 78%). ESI-MS: 317.1 (M+H)+. 1H NMR (400 MHz, CDCl3) δ 7.98 (d, 1H), 7.86 (d, 1H), 7.79 (s, 1H), 7.69 (q, 1H), 6.93 (d, 1H), 5.77-5.74 is (m, 1H), 4.46 (t, 2H), 1.98 (d, 3H), 1.84-1.80 (m, 2H), 1.48-1.29 (m, 8H), 0.89 (t, 3H).
Quantity
2.014 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
172 mg
Type
catalyst
Reaction Step One
Name
nitroethane
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
117 mg
Type
catalyst
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([O:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH:6]=[CH:5]2.[N+:20]([CH2:23][CH3:24])([O-:22])=[O:21].C(=O)([O-])[O-].[Cs+].[Cs+]>COCCOC.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1C)(C)(C)C>[CH2:13]([O:12][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([CH:23]([N+:20]([O-:22])=[O:21])[CH3:24])[CH:3]=2)[N:8]=1)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
2.014 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=NC2=CC1)OCCCCCCC
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
172 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
nitroethane
Quantity
0.9 mL
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
cesium carbonate
Quantity
2.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
117 mg
Type
catalyst
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=C(C=CC=C1)C)C(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen atmosphere for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at r.t. for 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at 50° C. under nitrogen atmosphere for 15 h
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCCCCC)OC1=NC2=CC=C(C=C2C=C1)C(C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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